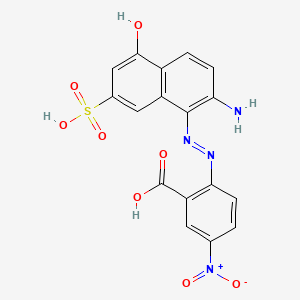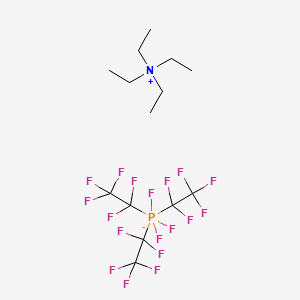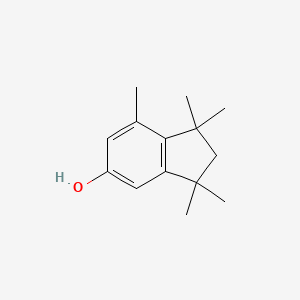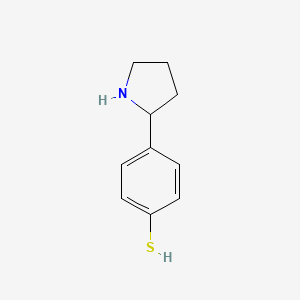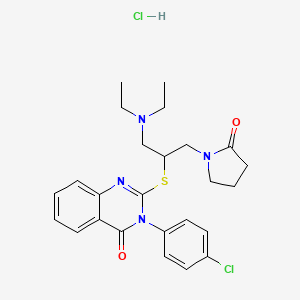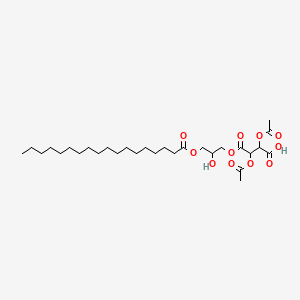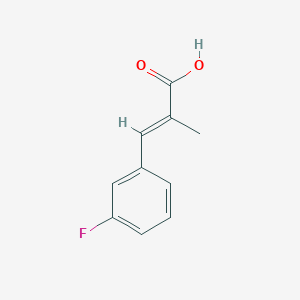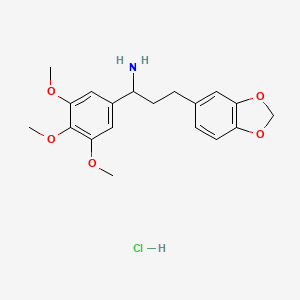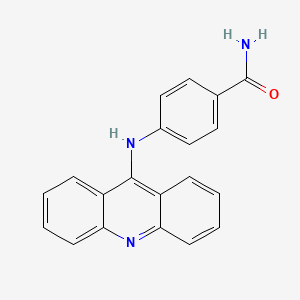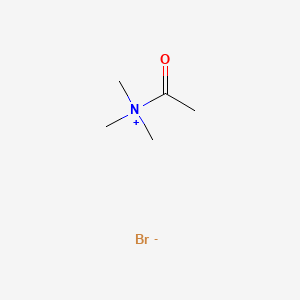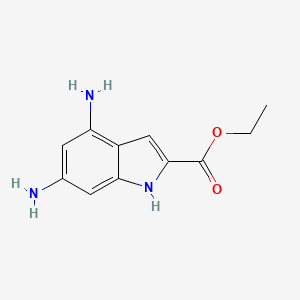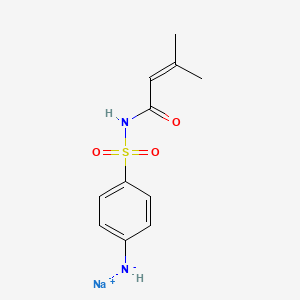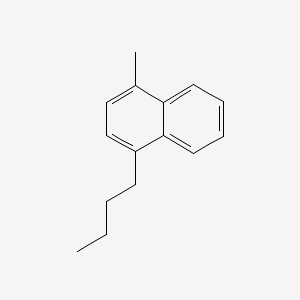
1-Butyl-4-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-methylnaphthalene is an organic compound with the molecular formula C15H18. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a butyl group at the first position and a methyl group at the fourth position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-4-methylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of 4-methylnaphthalene with 1-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro-1-butyl-4-methylnaphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
1-Butyl-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive naphthalene derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-4-methylnaphthalene depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic amino acids in proteins. These interactions can influence various molecular targets and pathways, potentially leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-2-methylnaphthalene
- 1-Butyl-3-methylnaphthalene
- 1-Butyl-5-methylnaphthalene
Comparison
1-Butyl-4-methylnaphthalene is unique due to the specific positioning of the butyl and methyl groups on the naphthalene ring. This positioning can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of substituents can affect the compound’s boiling point, solubility, and interaction with other molecules.
Properties
CAS No. |
52718-76-0 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-butyl-4-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-11H,3-4,7H2,1-2H3 |
InChI Key |
ZWRABTBXVLAGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


